![molecular formula C16H18N2 B539824 PhiKan 083 CAS No. 880813-36-5](/img/structure/B539824.png)
PhiKan 083
Descripción general
Descripción
PhiKan 083 es un derivado de carbazol conocido por su capacidad para estabilizar la forma mutante de la proteína supresora tumoral p53, específicamente la mutación Y220C. Este compuesto ha captado una atención significativa en la investigación del cáncer debido a su potencial para restaurar la función normal de p53, que a menudo se muta en varios cánceres .
Aplicaciones Científicas De Investigación
Cancer Research
-
Breast Cancer Studies :
- PhiKan 083 has been extensively studied for its potential in breast cancer therapy due to its ability to restore p53 function in cells harboring the Y220C mutation.
- In vitro studies have shown that treatment with this compound at a concentration of 125 μM resulted in a 70% reduction in cell viability in Ln229 cells over a period of 48 hours .
-
Combination Therapies :
- Ongoing research is exploring the use of this compound in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms associated with p53 mutations.
- Mechanistic Insights :
Drug Development
- Targeted Therapy :
Study on Binding Affinity and Stability
A recent study demonstrated that this compound exhibits a strong binding affinity for the Y220C mutant p53 protein, with a dissociation constant (Kd) reported at approximately 167 µM . The stabilization effect was quantified by measuring the half-life of the mutant protein, which increased significantly upon treatment with this compound.
Parameter | Before Treatment | After Treatment (with this compound) |
---|---|---|
Half-life (minutes) | 3.8 | 15.7 |
Cell Viability (%) | N/A | ~30% at 125 µM after 48 hours |
Comparative Analysis with Other Compounds
The following table compares this compound with other compounds that stabilize p53:
Compound | Mechanism | Target Mutation | Binding Affinity (Kd) |
---|---|---|---|
This compound | Stabilizes mutant p53 | Y220C | ~167 µM |
CP-31398 | Stabilizes wild-type p53 | Wild-type | Not specified |
PRIMA-1Met | Restores function | Various mutants | Not specified |
PhiKan 9318 | Stabilizes mutant p53 | Various mutants | Not specified |
PhiKan 5196 | Stabilizes mutant p53 | Various mutants | Not specified |
Mecanismo De Acción
PhiKan 083 ejerce sus efectos uniéndose a la cavidad superficial de la proteína p53 mutante (mutación Y220C). Esta unión estabiliza la proteína, previniendo su desnaturalización y restaurando su función normal. El mecanismo de acción del compuesto implica:
Afinidad de Unión: this compound tiene una afinidad de unión (Kd) de 167 μM para la mutante p53-Y220C.
Estabilización: Al estabilizar la p53 mutante, this compound ayuda a mantener su integridad estructural, permitiéndole realizar sus funciones de supresión tumoral.
Vías Involucradas: La estabilización de p53 por this compound impacta varias vías celulares, incluidas las involucradas en la apoptosis, la regulación del ciclo celular y la estabilidad genómica.
Análisis Bioquímico
Biochemical Properties
PhiKan 083 plays a crucial role in biochemical reactions, primarily through its interaction with the p53 protein. The compound binds to the surface cavity of the Y220C mutant of p53 with a dissociation constant (Kd) of 167 μM . This binding stabilizes the mutant protein, preventing its thermal denaturation and promoting its proper folding . Additionally, this compound has shown a relative binding affinity of 150 μM for p53 Y220C in Ln229 cells . The stabilization of p53 by this compound enhances its tumor suppressor functions, thereby inhibiting cancer cell proliferation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In engineered variants of Ln229 cells, this compound at a concentration of 125 μM for 48 hours resulted in approximately a 70% reduction in cell viability . This compound also enhances the pro-apoptotic activity in all variants of Ln229 cells, including those with p53 wild-type, p53 Y220C, p53 G245S, and p53 R282W mutations . By stabilizing the p53 protein, this compound influences cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to reduced cancer cell viability and increased apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the p53 protein. This compound binds to a surface cavity on the Y220C mutant of p53, stabilizing the protein and preventing its thermal denaturation . This stabilization allows the mutant p53 to regain its tumor suppressor functions, including the activation of target genes involved in cell cycle regulation and apoptosis . Additionally, this compound enhances the pro-apoptotic activity of p53 by promoting its interaction with other pro-apoptotic proteins, thereby inducing cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable at room temperature and can be stored as a solid at -20°C for up to three years . In solvent, this compound remains stable at -80°C for six months and at -20°C for one month . Over time, this compound continues to stabilize the p53 protein, maintaining its tumor suppressor functions and reducing cancer cell viability . Long-term studies have shown that this compound can effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively stabilizes the p53 protein and inhibits cancer cell proliferation without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, including reduced cell viability and increased apoptosis . Threshold effects have been observed, where a minimum concentration of this compound is required to achieve significant stabilization of the p53 protein and inhibition of cancer cell proliferation .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites further interact with the p53 protein, enhancing its stabilization and tumor suppressor functions . This compound also affects metabolic flux and metabolite levels, promoting the activation of pathways involved in cell cycle regulation and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound binds to the p53 protein and is distributed to various cellular compartments, including the nucleus and cytoplasm . This distribution is crucial for its stabilization of the p53 protein and its subsequent tumor suppressor functions .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with the p53 protein and promotes its stabilization . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications enhance its binding interactions with the p53 protein and its overall efficacy in stabilizing the mutant protein and inhibiting cancer cell proliferation .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: PhiKan 083 se sintetiza a través de una serie de reacciones químicas que involucran derivados de carbazol. La ruta sintética generalmente incluye:
Formación del Núcleo de Carbazol: El paso inicial implica la formación del núcleo de carbazol a través de reacciones de ciclación.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para alcanzar altos niveles de pureza.
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de grado industrial y la aplicación de técnicas de purificación a gran escala para producir this compound en cantidades a granel .
Análisis De Reacciones Químicas
Tipos de Reacciones: PhiKan 083 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede experimentar reacciones de oxidación, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas con diferentes propiedades químicas.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Los agentes oxidantes comunes utilizados incluyen peróxido de hidrógeno y permanganato de potasio.
Agentes Reductores: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se emplean a menudo.
Reactivos de Sustitución: Se utilizan varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados de carbazol, mientras que la reducción puede producir formas reducidas de this compound .
Comparación Con Compuestos Similares
PhiKan 083 es único en su capacidad para estabilizar específicamente la mutante Y220C de p53. Sin embargo, existen otros compuestos con funciones similares:
Compuestos Similares: Otros agentes estabilizadores de p53 incluyen PRIMA-1, APR-246 y CP-31398.
En conclusión, this compound es un compuesto prometedor con un potencial significativo en la investigación del cáncer y el desarrollo de medicamentos. Su capacidad para estabilizar p53 mutante y restaurar su función destaca su importancia en la búsqueda continua de terapias contra el cáncer efectivas.
Actividad Biológica
PhiKan 083 is a small molecule compound recognized for its role as a p53 stabilizing agent , particularly in the context of cancer therapy. This compound specifically targets the Y220C mutation of the p53 protein, which is associated with various malignancies, including breast cancer. By stabilizing misfolded or mutated p53 proteins, this compound aims to restore normal p53 function, which is crucial for regulating the cell cycle and preventing tumor growth.
- Chemical Name: 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride
- Purity: ≥99%
- Molecular Weight: 267.33 g/mol
- Kd (Dissociation Constant): Approximately 125 ± 10 µM for the Y220C mutant of p53 .
This compound selectively binds to the Y220C mutant form of p53, stabilizing it against thermal denaturation. This binding occurs at a site distinct from the DNA-binding domain, allowing it to exert its effects without interfering with the protein's essential functions in DNA interaction . The stabilization effect increases the half-life of the mutant p53 from approximately 3.8 minutes to 15.7 minutes at saturating concentrations of this compound, indicating significant potential for therapeutic applications .
Research Findings
Recent studies have explored the potential of this compound in various cancer types, particularly focusing on its efficacy in breast cancer due to the prevalence of p53 mutations in this disease. The following table summarizes key findings from research studies:
Case Studies
- Breast Cancer Research : A study highlighted that this compound could be combined with other anticancer agents to enhance therapeutic efficacy against breast tumors characterized by p53 mutations .
- Molecular Docking Studies : Through molecular docking analysis, researchers identified several analogs of this compound that exhibited superior binding properties and stability profiles compared to the original compound, indicating potential for development into more effective treatments .
Propiedades
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPNOEAFWYTTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880813-36-5 | |
Record name | 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of PK083 relate to its activity on MCF-7 breast cancer cells compared to its analogs?
A1: Research indicates that slight modifications to the structure of PK083 can significantly impact its genotoxic and epigenetic properties. While PK083 itself acts as a "damage-corrective" compound in wild-type p53 MCF-7 breast adenocarcinoma cells, its analogs PK9320 (1-(9-ethyl-7-(furan-2-yl)-9H-carbazol-3-yl)-N-methylmethanamine) and PK9323 (1-(9-ethyl-7-(thiazol-4-yl)-9H-carbazol-3-yl)-N-methylmethanamine) exhibit potential as "anticancer compounds" and "anticancer epi-compounds" respectively. [] These findings highlight the importance of structure-activity relationships in this class of compounds and their potential for different therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.